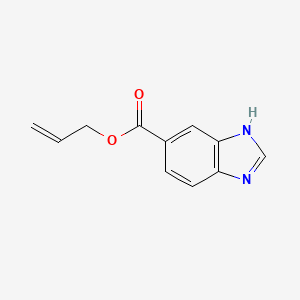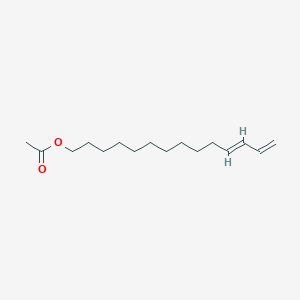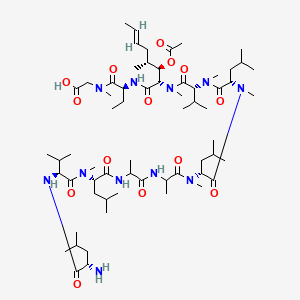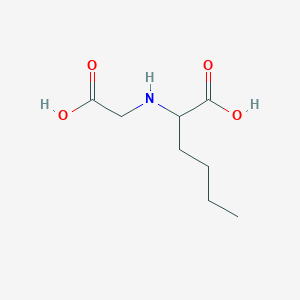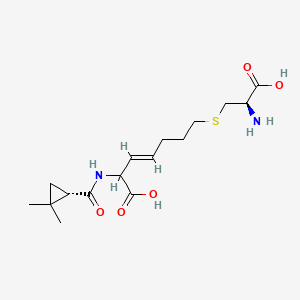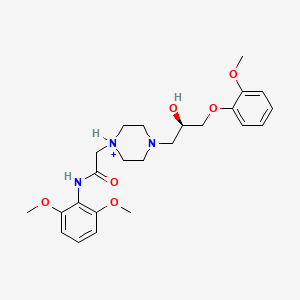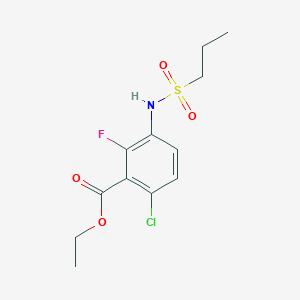![molecular formula C30H48O4Si B13861544 (1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[98002,405,10014,19016,18]nonadecane-5,7,15-triol” is a highly complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the hexacyclic core: This might involve cyclization reactions, often using catalysts to ensure the correct stereochemistry.
Introduction of functional groups: The tert-butyl(dimethyl)silyl group and the prop-1-ynyl group are likely introduced through specific reagents and conditions, such as silylation and alkynylation reactions.
Final modifications: The hydroxyl groups and other functional groups are added or modified in the final steps, often requiring precise control of reaction conditions to maintain the integrity of the molecule.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up reactions: Using larger reactors and optimizing conditions for bulk production.
Purification techniques: Employing methods like chromatography and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Functional groups like the alkyne can be reduced to alkenes or alkanes.
Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for synthesizing other complex organic molecules.
Study of stereochemistry: Its multiple chiral centers make it an interesting subject for studying stereochemical effects in reactions.
Biology
Biological activity: The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceutical applications: If the compound shows biological activity, it could be developed into a therapeutic agent.
Industry
Material science: The unique structure might find applications in developing new materials with specific properties.
Wirkmechanismus
The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets. This might involve:
Binding to enzymes or receptors: Affecting biochemical pathways.
Modulating cellular processes: Influencing cell signaling or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other hexacyclic compounds: Molecules with similar core structures but different functional groups.
Silyl-protected compounds: Molecules with tert-butyl(dimethyl)silyl groups used for protecting hydroxyl groups during synthesis.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which might confer unique properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C30H48O4Si |
|---|---|
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol |
InChI |
InChI=1S/C30H48O4Si/c1-26(2,3)35(6,7)34-14-8-11-29(32)23-16-20(23)25-24-19-15-22(19)30(33)17-18(31)9-12-27(30,4)21(24)10-13-28(25,29)5/h18-25,31-33H,9-10,12-17H2,1-7H3/t18-,19-,20+,21-,22+,23-,24+,25?,27+,28-,29-,30+/m0/s1 |
InChI-Schlüssel |
WYDLDDUWCADCIH-HQAUAPBESA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5(C4[C@@H]6C[C@@H]6[C@]5(C#CCO[Si](C)(C)C(C)(C)C)O)C)O)O |
Kanonische SMILES |
CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C5(C#CCO[Si](C)(C)C(C)(C)C)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)



